

# HLA-B\*5701 Screening: A Validated Predictor for Abacavir Hypersensitivity

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A comprehensive guide for researchers and drug development professionals on the validation and application of HLA-B\*5701 testing to prevent abacavir-induced hypersensitivity reactions.

The human leukocyte antigen (HLA) allele, HLA-B5701, has been robustly validated as a strong predictor of hypersensitivity reaction (HSR) to the antiretroviral drug abacavir. Prospective screening for this genetic marker has become the standard of care before initiating abacavir-containing regimens, significantly reducing the incidence of this potentially lifethreatening adverse drug reaction.[1][2][3] This guide provides a comparative overview of the evidence supporting HLA-B5701 screening, details of the experimental protocols used in its validation, and a discussion of its place in clinical practice.

# Comparative Efficacy of HLA-B\*5701 Screening

The clinical utility of prospective HLA-B\*5701 screening was definitively established by the landmark PREDICT-1 and SHAPE clinical trials. These studies provided compelling evidence of the test's high negative predictive value, effectively eliminating immunologically confirmed abacavir HSR in screened populations.

#### **PREDICT-1 Trial: Prospective Validation**

The PREDICT-1 study was a large, randomized, double-blind clinical trial that provided definitive evidence for the clinical utility of prospective HLA-B5701 screening.[4][5][6] The study enrolled 1,956 HIV-1 infected, abacavir-naive patients from 19 countries.[1] Patients were





randomized to either undergo prospective HLA-B5701 screening before starting abacavir (screening group) or receive standard of care without prior screening (control group).[1]

Outcome	HLA-B*5701 Screening Group	Control Group	p-value
Number of Patients	803	847	
Clinically Suspected HSR	27 (3.4%)	66 (7.8%)	<0.001
Immunologically Confirmed HSR (Patch Test Positive)	0 (0%)	23 (2.7%)	<0.001

Data from the PREDICT-1 Study.[1]

The results demonstrated that prospective screening for HLA-B\*5701 eliminated the incidence of immunologically confirmed abacavir HSR.[1] The negative predictive value of the screening was 100%, while the positive predictive value was 47.9%.[1]

### SHAPE Study: Validation in Diverse Populations

The SHAPE (Study of Hypersensitivity to Abacavir and Pharmacogenetic Evaluation) was a retrospective case-control study designed to estimate the sensitivity and specificity of the HLA-B5701 allele in white and black populations in the United States.[7][8] This study was crucial in confirming the broad applicability of HLA-B5701 screening across different ethnic groups.[8]

Population	Sensitivity of HLA-B*5701 for Immunologically Confirmed HSR
White	100%
Black	100%

Data from the SHAPE Study.[7][9]



The SHAPE study confirmed that the sensitivity of HLA-B\*5701 for immunologically-confirmed abacavir HSR was 100% in both white and black patients, supporting the generalizability of screening.[8][9]

## **Experimental Protocols**

The validation of HLA-B5701 as a predictive marker relied on two key experimental procedures: HLA-B5701 genotyping and abacavir skin patch testing for immunological confirmation of HSR.

## **HLA-B\*5701 Genotyping**

The primary method for identifying the HLA-B\*5701 allele is through DNA-based genotyping.

#### Methodology:

- Sample Collection: A whole blood or saliva sample is collected from the patient.[10][11]
- DNA Extraction: Genomic DNA is extracted from the collected sample.
- Genotyping: The most common techniques used for HLA-B\*5701 genotyping are:
  - Polymerase Chain Reaction (PCR) with Sequence-Specific Primers (SSP): This method uses primers that are specific to the HLA-B\*5701 allele. Amplification of the target sequence indicates a positive result.[12]
  - Real-Time PCR: This technique allows for the detection and quantification of the PCR product in real-time, providing a rapid and sensitive method for genotyping.[12]
  - Sequence-Based Typing (SBT): This method involves sequencing the HLA-B gene to identify the specific allele. It is considered a high-resolution method.

Alternative Screening Approach: A study has described a complementary approach using flow cytometry with an HLA-B17 specific monoclonal antibody as a pre-screening assay to reduce the number of samples requiring genetic testing.[1]

## **Abacavir Skin Patch Testing**



Epicutaneous patch testing with abacavir was used as a research tool in the PREDICT-1 and SHAPE studies to immunologically confirm the clinical diagnosis of HSR.[7][13] It is not recommended for routine clinical use to predict HSR before starting abacavir.[9]

#### Methodology:

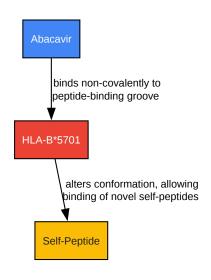
- Patient Selection: Patch testing is performed on patients who have previously experienced a suspected HSR to abacavir and have discontinued the drug for at least 6 weeks.[13]
- Patch Application: Small amounts of abacavir (e.g., 1% and 10% in petrolatum) and a control (petrolatum only) are applied to the skin on the patient's back under adhesive patches.[11]
   [14]
- Incubation: The patches are left in place for 48 hours.[15] During this time, the patient should avoid getting their back wet.[15][16]
- Reading: The patches are removed after 48 hours, and the skin is examined for any reaction (e.g., redness, swelling, papules). A final reading is typically performed 24 to 48 hours after patch removal.[11]
- Interpretation: A positive reaction at the site of abacavir application, with no reaction at the control site, is indicative of an immunologically mediated hypersensitivity.

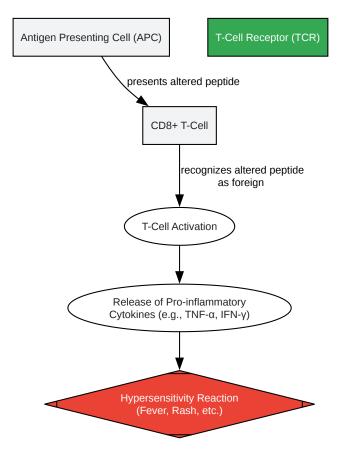
## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of abacavir hypersensitivity and the clinical workflow for HLA-B\*5701 screening.



#### Proposed Mechanism of Abacavir Hypersensitivity

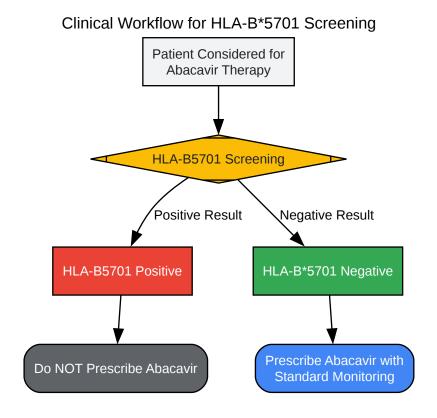




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Caption: Proposed mechanism of abacavir hypersensitivity.





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Caption: Clinical workflow for HLA-B\*5701 screening.

# **Comparison with Other Alternatives**

Currently, there are no validated alternative predictive markers for abacavir HSR that offer the same level of sensitivity and negative predictive value as HLA-B5701 screening. While some studies have explored other genetic markers, none have demonstrated sufficient clinical utility to replace HLA-B5701 testing.[7] Therefore, HLA-B\*5701 genotyping remains the sole recommended predictive test before the initiation of abacavir therapy.

In the absence of a positive HLA-B\*5701 test, the primary alternative is the use of other nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) that are not associated with this specific hypersensitivity reaction, such as tenofovir or emtricitabine.[3] The choice of an



alternative regimen depends on various factors, including the patient's overall health, comorbidities, and potential drug-drug interactions.

#### Conclusion

The validation of HLA-B5701 as a predictor of abacavir hypersensitivity represents a landmark achievement in pharmacogenomics. The robust evidence from the PREDICT-1 and SHAPE trials has firmly established prospective screening as a critical tool for preventing this serious adverse drug reaction. The high negative predictive value of the test allows clinicians to confidently prescribe abacavir to HLA-B5701-negative individuals, while avoiding its use in those at high risk. For researchers and drug development professionals, the successful implementation of HLA-B\*5701 screening serves as a powerful example of how genetic information can be used to personalize medicine and improve patient safety.

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